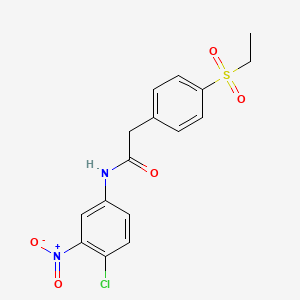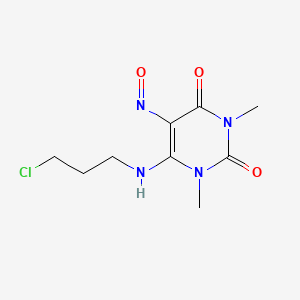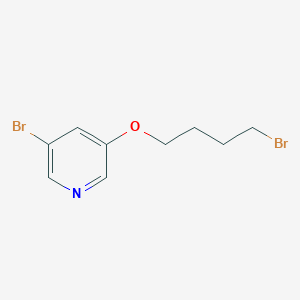
2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid: is an organic compound that serves as an intermediate in the synthesis of various dyes, including Acid Orange 24. This compound is notable for its applications in wastewater treatment, suncare compositions, and cosmetics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 2,4-dihydroxybenzoic acid under controlled pH conditions to form the desired azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogenation and nitration reactions typically use reagents like bromine and nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Chemistry: 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid is used as a building block in the synthesis of complex organic molecules and dyes. It is particularly valuable in the development of azo dyes used in various industrial applications.
Biology: In biological research, this compound is used in studies related to enzyme inhibition and protein binding due to its structural similarity to natural substrates and inhibitors.
Medicine: While not directly used as a therapeutic agent, derivatives of this compound are investigated for their potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is extensively used in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products. Its role in wastewater treatment as a component of biofilters highlights its environmental significance.
作用机制
The mechanism of action of 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid primarily involves its ability to form stable azo bonds, which are resistant to degradation. This stability makes it effective in applications requiring long-lasting color and resistance to environmental factors. The compound interacts with various molecular targets, including enzymes and proteins, through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
2,4-Dihydroxybenzoic Acid:
4-Aminobenzenesulfonic Acid: This compound is a precursor in the synthesis of 2,4-Dihydroxy-5-((4-sulfophenyl)diazenyl)benzoic Acid and shares the sulfonic acid group but lacks the dihydroxybenzoic acid core.
Uniqueness: The presence of both hydroxyl groups and the azo linkage in this compound imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, making it distinct from its analogs.
属性
分子式 |
C13H10N2O7S |
|---|---|
分子量 |
338.29 g/mol |
IUPAC 名称 |
2,4-dihydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O7S/c16-11-6-12(17)10(5-9(11)13(18)19)15-14-7-1-3-8(4-2-7)23(20,21)22/h1-6,16-17H,(H,18,19)(H,20,21,22) |
InChI 键 |
LSCLOKGRZLMJBT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C(=C2)C(=O)O)O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)

![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)

![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)


![1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)

![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)



![ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate](/img/structure/B13856224.png)
